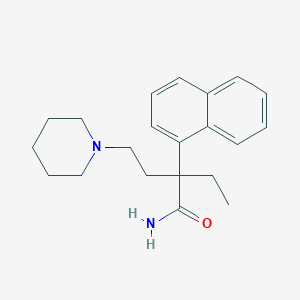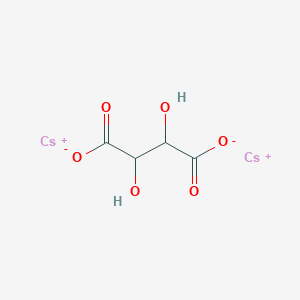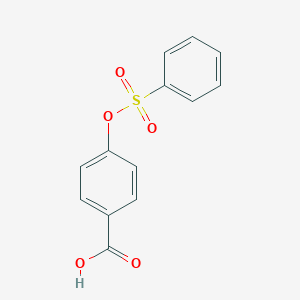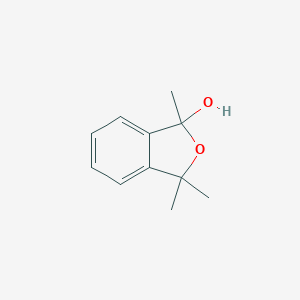
1,3,3-Trimethyl-2-benzofuran-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-2-benzofuran-1-ol, also known as TMBO, is a synthetic compound that has been studied for its potential use in various scientific research applications. TMBO is a white crystalline powder that is soluble in organic solvents and has a unique chemical structure that makes it an interesting subject of study.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol is not fully understood, but it is believed to interact with metal ions and free radicals in biological systems. 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to form stable complexes with copper ions, which may explain its ability to selectively bind to copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production, suggesting that it may act as an antioxidant and anti-inflammatory agent.
Biochemische Und Physiologische Effekte
1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1,3,3-Trimethyl-2-benzofuran-1-ol can inhibit the production of pro-inflammatory cytokines and scavenge reactive oxygen species. In vivo studies have shown that 1,3,3-Trimethyl-2-benzofuran-1-ol can protect against oxidative stress and inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,3,3-Trimethyl-2-benzofuran-1-ol in lab experiments is its high selectivity for copper ions, which allows for specific detection of copper in biological samples. Additionally, 1,3,3-Trimethyl-2-benzofuran-1-ol has been shown to have low toxicity and good stability under physiological conditions. However, one limitation of using 1,3,3-Trimethyl-2-benzofuran-1-ol is its relatively low fluorescence quantum yield, which may limit its sensitivity for detecting low levels of copper ions.
Zukünftige Richtungen
There are several potential future directions for research on 1,3,3-Trimethyl-2-benzofuran-1-ol. One area of interest is the development of 1,3,3-Trimethyl-2-benzofuran-1-ol-based fluorescent probes for detecting copper ions in living cells and tissues. Additionally, further studies are needed to fully understand the mechanism of action of 1,3,3-Trimethyl-2-benzofuran-1-ol and its potential antioxidant and anti-inflammatory effects. Finally, 1,3,3-Trimethyl-2-benzofuran-1-ol could be further modified to improve its fluorescence properties and selectivity for metal ions, making it a more useful tool for studying metal-related diseases.
Synthesemethoden
1,3,3-Trimethyl-2-benzofuran-1-ol can be synthesized through a multi-step process starting with the reaction of 2-hydroxybenzaldehyde with acetone. This intermediate product is then reacted with a Grignard reagent to form the final product, 1,3,3-Trimethyl-2-benzofuran-1-ol. The synthesis of 1,3,3-Trimethyl-2-benzofuran-1-ol requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-2-benzofuran-1-ol has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a promising tool for studying copper-related diseases such as Alzheimer's disease. 1,3,3-Trimethyl-2-benzofuran-1-ol has also been investigated as a potential antioxidant and anti-inflammatory agent due to its ability to scavenge reactive oxygen species and inhibit pro-inflammatory cytokine production.
Eigenschaften
CAS-Nummer |
1521-94-4 |
|---|---|
Produktname |
1,3,3-Trimethyl-2-benzofuran-1-ol |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1,3,3-trimethyl-2-benzofuran-1-ol |
InChI |
InChI=1S/C11H14O2/c1-10(2)8-6-4-5-7-9(8)11(3,12)13-10/h4-7,12H,1-3H3 |
InChI-Schlüssel |
WWCURPMSGMIINM-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(O1)(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



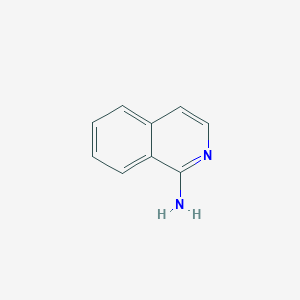
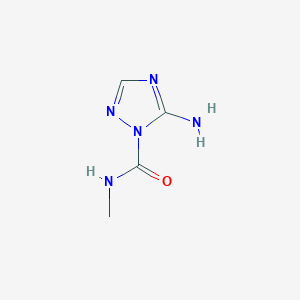
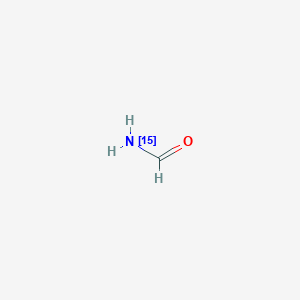
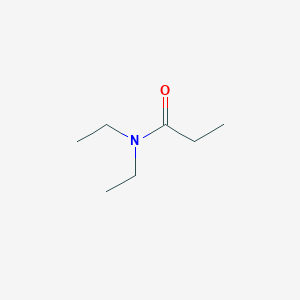
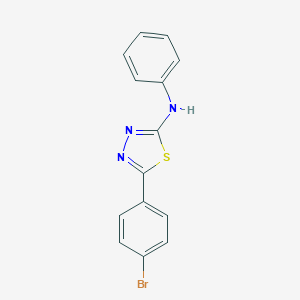
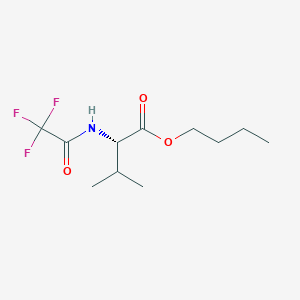
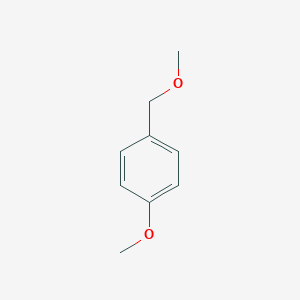
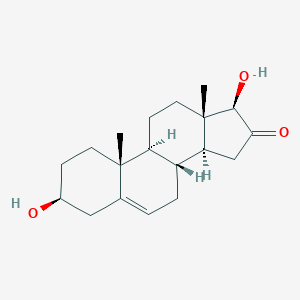
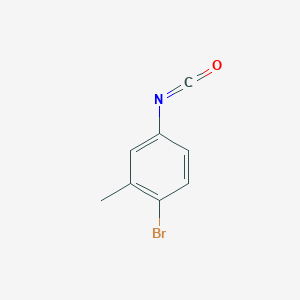
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
